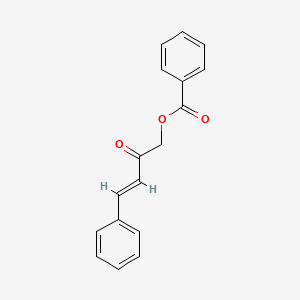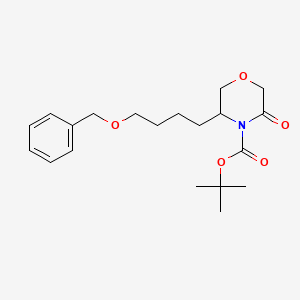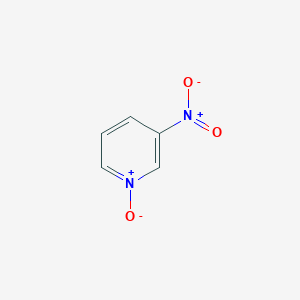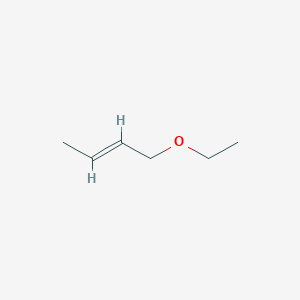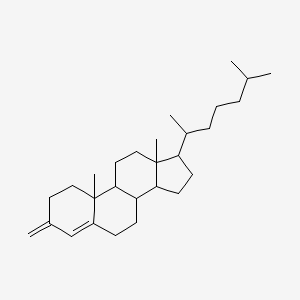
3-Methylidenecholest-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenecholest-4-ene is a steroid derivative with the molecular formula C28H46.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecholest-4-ene typically involves the modification of cholesterol or related steroid compounds. One common method is the biotransformation of cholesterol using specific enzymes or microbial strains. For instance, cholesterol oxidase from Rhodococcus sp. can be used in an aqueous/organic biphasic system to produce intermediates that can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes utilize microbial strains or enzymes in bioreactors, allowing for the efficient conversion of cholesterol to the desired product. The use of organic solvents and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylidenecholest-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield hydrocarbons or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methylidenecholest-4-ene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid derivatives and other complex molecules.
Biology: The compound is used in studies related to cell membrane structure and function, as well as in the investigation of steroid metabolism.
Medicine: Research has explored its potential in developing new therapeutic agents for treating diseases such as obesity, liver disease, and keratinization disorders
Industry: It is utilized in the production of steroid drugs and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of 3-Methylidenecholest-4-ene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in steroid metabolism, influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in the levels of steroid hormones and other metabolites .
Vergleich Mit ähnlichen Verbindungen
Cholest-4-en-3-one: A closely related compound used in similar applications, particularly in steroid synthesis.
Cholest-4-ene-3,6-dione: Another derivative with applications in biotransformation processes.
Uniqueness: 3-Methylidenecholest-4-ene is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4561-75-5 |
|---|---|
Molekularformel |
C28H46 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h18-19,21,23-26H,3,7-17H2,1-2,4-6H3 |
InChI-Schlüssel |
DRCYUNZSUMDTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=C)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


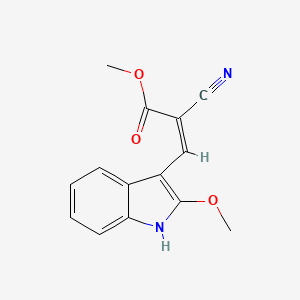
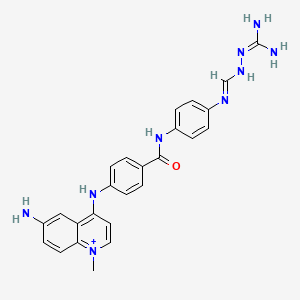
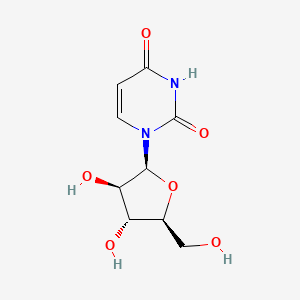
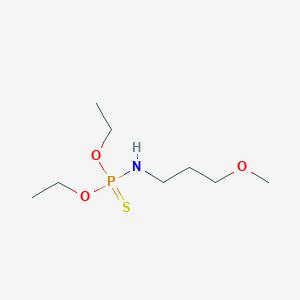
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
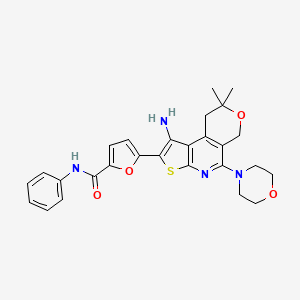
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
